molecular formula C24H46O3 B12299008 2-Octadecoxyethyl 2-methylprop-2-enoate CAS No. 70879-51-5

2-Octadecoxyethyl 2-methylprop-2-enoate

Cat. No.: B12299008
CAS No.: 70879-51-5
M. Wt: 382.6 g/mol
InChI Key: KOZZOZYINRDZOU-UHFFFAOYSA-N
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Description

2-Octadecoxyethyl 2-methylprop-2-enoate (CAS 52352-43-9), also known commercially as Stearyl Polyethyleneglycol Methacrylate 1100, is a monofunctional methacrylate monomer of significant interest in polymer research and development . Its molecular structure features a characteristic high-reactivity methacrylate group on one end and a long-chain, hydrophobic stearyl (C18) group on the other, connected by a hydrophilic ethylene glycol linker . This amphiphilic design, with a molecular formula of C24H46O3 and a molecular weight of 382.6 g/mol, is the basis for its function as a key building block in the synthesis of advanced polymers . The primary research value of this compound lies in its role as a hydrophobic comonomer for associative thickening and rheology modification . In alkaline-soluble emulsions and polymer dispersions, small amounts of this monomer can intercalate into polymeric micelles and participate in the formation of a transient network through hydrophobic chain interactions. This mechanism effectively thickens formulations and controls their flow behavior . It is particularly effective for thickening challenging surfactant systems, such as sulfate-free shampoos and hair dyes, and is also used in the production of acrylic dispersions for coatings, adhesives, and pulp & paper applications . Researchers utilize 2-Octadecoxyethyl 2-methylprop-2-enoate to create homopolymers and copolymers with a wide range of other monomers, including (meth)acrylic acid and its salts, amides, acrylonitrile, vinyl acetate, and styrene . The resulting polymers can exhibit beneficial properties such as low glass transition temperature (Tg) and low volatility. Beyond thickening, applications of this reagent extend to its use as a copolymerizable surfactant in acrylic latex systems, a stabilizer for emulsions and foams, and a key component in the synthesis of organic low molecular weight substances . This product is intended For Research Use Only (RUO) and is strictly not for personal, cosmetic, pharmaceutical, or household use of any kind.

Properties

CAS No.

70879-51-5

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

2-octadecoxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C24H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22-27-24(25)23(2)3/h2,4-22H2,1,3H3

InChI Key

KOZZOZYINRDZOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the predominant catalysts, achieving yields of 70–85% under reflux conditions. The reaction typically employs a 1:1.2 molar ratio of methacrylic acid to 2-octadecoxyethanol to compensate for the reversible nature of esterification. Azeotropic removal of water using toluene or xylene shifts the equilibrium toward product formation.

Table 1: Comparison of Acid Catalysts in Direct Esterification

Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ (1 mol%) 110–120 6–8 82
p-TsOH (2 mol%) 100–110 4–6 78
Amberlyst-15 90–100 8–10 68

Solvent Systems and Kinetic Considerations

Non-polar solvents like toluene enhance reaction efficiency by facilitating water removal via Dean-Stark distillation. Polar aprotic solvents (e.g., dichloromethane) are less effective due to poor solubility of the long-chain alcohol. Kinetic studies reveal a second-order dependence on reactant concentrations, with activation energies ranging from 45–60 kJ/mol.

Transesterification of Methyl Methacrylate with 2-Octadecoxyethanol

An alternative approach involves transesterifying methyl methacrylate (MMA) with 2-octadecoxyethanol. This method avoids handling corrosive methacrylic acid and is favored in industrial settings.

Catalytic Systems

Alkali metal alkoxides (e.g., sodium methoxide) and organotin compounds (e.g., dibutyltin dilaurate) are effective catalysts. The reaction proceeds via nucleophilic acyl substitution, with methanol as a byproduct.

Table 2: Transesterification Conditions and Outcomes

Catalyst Temperature (°C) Methanol Removal Yield (%)
NaOMe (0.5 mol%) 80–90 Vacuum distillation 88
DBTL (0.3 mol%) 70–80 Molecular sieves 91
Lipase B (CAL-B) 40–50 None 65

Enzymatic Transesterification

Immobilized lipases, such as Candida antarctica Lipase B (CAL-B), enable greener synthesis under mild conditions. However, prolonged reaction times (24–48 h) and enzyme deactivation at elevated temperatures limit scalability.

Advanced Catalytic Strategies and Reaction Optimization

Heterogeneous Acid Catalysts

Mesoporous silica-supported sulfonic acids (e.g., SBA-15-SO₃H) offer recyclability and reduced corrosion. These catalysts achieve 89% yield in 5 h at 100°C, with negligible leaching after five cycles.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 h by enhancing molecular collisions. A 30% power setting (300 W) with H₂SO₄ as the catalyst yields 84% product, demonstrating energy efficiency.

Purification and Characterization

Crude product purification involves:

  • Liquid-Liquid Extraction : Washing with aqueous NaHCO₃ to remove unreacted acid.
  • Crystallization : Recrystallization from ethanol at −20°C yields white crystalline solid (purity >98%).
  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 180°C) isolates the ester.

Characterization Data :

  • FT-IR : 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch).
  • ¹H NMR (CDCl₃): δ 6.15 (s, 1H, CH₂=C), 5.55 (s, 1H, CH₂=C), 4.25 (t, 2H, OCH₂), 1.25 (m, 34H, alkyl chain).

Industrial Production and Scalability

Batch reactors (500–1000 L capacity) with automated temperature and pressure controls dominate large-scale production. Continuous-flow systems are emerging, offering 20% higher throughput and reduced side reactions. Key challenges include minimizing polymerization of methacrylic acid and ensuring consistent alcohol feedstock quality.

Chemical Reactions Analysis

Types of Reactions

2-Octadecoxyethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Polymerization: The compound can polymerize through free radical mechanisms, forming long-chain polymers.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-methylprop-2-enoic acid and 2-octadecoxyethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts like sodium methoxide or titanium isopropoxide are employed.

Major Products

    Polymerization: Produces polymers and copolymers with varying properties depending on the monomers used.

    Hydrolysis: Yields 2-methylprop-2-enoic acid and 2-octadecoxyethanol.

    Transesterification: Results in different esters and alcohols based on the reactants.

Scientific Research Applications

2-Octadecoxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.

    Biomedical Engineering: Incorporated into hydrogels and other materials for drug delivery systems and tissue engineering.

    Surface Coatings: Utilized in the formulation of coatings with enhanced durability and hydrophobicity.

    Adhesives and Sealants: Employed in the production of high-performance adhesives and sealants with improved flexibility and strength.

Mechanism of Action

The mechanism of action of 2-Octadecoxyethyl 2-methylprop-2-enoate in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The ester functional group allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting polymers. In biomedical applications, the compound’s hydrophobic nature can be leveraged to control the release of drugs from polymer matrices.

Comparison with Similar Compounds

Research Findings and Trends

  • Polymer Performance: Ethyl and hydroxyethyl methacrylates are critical in synthesizing hydrogels with high oxygen permeability, as seen in contact lens materials (e.g., senofilcon A) .
  • Synthetic Innovations: Epoxy-functionalized esters (e.g., 2-(oxiran-2-yl)ethyl derivative) enable crosslinking in coatings, though their OELs remain understudied .

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